REACTION_CXSMILES
|
[C:1]1([S:7](Cl)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:11]([O:13][C:14](=[O:18])[CH2:15][CH2:16][NH2:17])[CH3:12].C(OCC)(=O)C>N1C=CC=CC=1>[CH2:11]([O:13][C:14](=[O:18])[CH2:15][CH2:16][NH:17][S:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)(=[O:9])=[O:8])[CH3:12]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
672 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCN)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
is washed with aqueous 1M HCl and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified by column chromatography
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCNS(=O)(=O)C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |